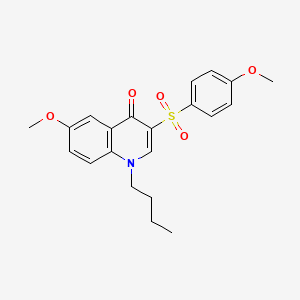

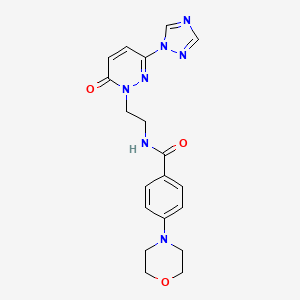

![molecular formula C21H18N2O3S2 B2499979 N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899988-81-9](/img/structure/B2499979.png)

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as NTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Thabet et al. (2011) explored the synthesis of various N-(naphtho[1,2-d]thiazol-2-yl) derivatives for potential anti-inflammatory applications. This included the synthesis of N-(4-(2-aminothiazol-2-yl)phenyl-2-(6-methoxy-naphthalene-2-yl)propanamide and related compounds, which were evaluated for their analgesic and anti-inflammatory properties (Thabet, Helal, Salem, & Abdelaal, 2011).

Drug Design and CDK2 Inhibition

Vulpetti et al. (2006) identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as an active compound in a high throughput screening for CDK2 inhibitors. This compound was used in a structure-based drug design process to discover potent and selective CDK2 inhibitors (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).

Thermolyzed Products Analysis

Liu and Shih (1986) investigated the thermolysis of naphth[1,2-d]imidazo[2,1-b]thiazole-2,3-dione, leading to the formation of various intermediates including 2-isocyanatonaphtho[1,2-d]thiazole. This study provided insights into the behavior of such compounds under specific conditions (Liu & Shih, 1986).

Spectroscopic Investigations

Müller, Schwarz, and Brecht (1992) conducted spectroscopic investigations on Naphtho[1.2-d]thiazoles, focusing on the deconvolution of absorption and fluorescence spectra of these compounds. This research is significant for understanding the optical properties of such compounds (Müller, Schwarz, & Brecht, 1992).

Corrosion Inhibition Studies

Saraswat and Yadav (2020) synthesized quinoxaline derivatives, including naphtho[2,3-d]thiazole compounds, and applied them as corrosion inhibitors for mild steel. This study highlights the potential application of these compounds in protecting metals from corrosion (Saraswat & Yadav, 2020).

Antimicrobial Activity Research

Abdelhamid et al. (2008) synthesized triazolino[4,3-a]pyrimidines and 5-Arylazothiazoles containing naphthalene components and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).

Mechanism of Action

Target of action

Thiazole derivatives have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

Without specific information, it’s hard to say how this compound interacts with its targets. Many thiazole derivatives exert their effects by binding to their target proteins and modulating their activity .

Biochemical pathways

Thiazole derivatives can affect a variety of pathways depending on their specific targets .

Result of action

Thiazole derivatives can have a variety of effects, ranging from antimicrobial activity to antitumor effects .

properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzo[e][1,3]benzothiazol-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRUTFDVSQXVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

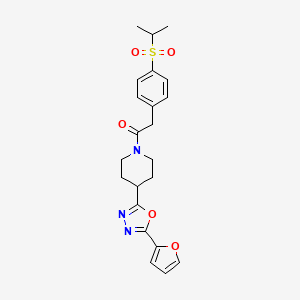

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)